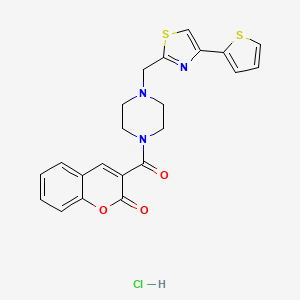
3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C22H20ClN3O3S2 and its molecular weight is 473.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one hydrochloride is a hybrid molecule that integrates structural elements from piperazine, thiazole, thiophene, and coumarin. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity based on existing research, including synthesis methods, biological evaluations, and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that incorporate the formation of thiophene, thiazole, and coumarin rings. Common methods include:
- Gewald Reaction : For synthesizing thiophene derivatives.
- Hantzsch Thiazole Synthesis : Involves cyclization of α-haloketones with thioamides.
- Paal-Knorr Synthesis : Used for forming coumarin structures.
These methods are crucial for achieving high yields and purity in the final product .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to This compound . For instance:
- A related compound demonstrated significant activity against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) of 2 μg/mL .
- The introduction of different substituents on the benzene ring has been shown to enhance antibacterial efficacy, particularly against Gram-negative bacteria .
Anticancer Properties
The compound's structural components suggest potential anticancer properties. Research indicates that similar piperazine derivatives exhibit cytotoxic effects on various cancer cell lines:
- Cytotoxicity Studies : Compounds with similar structures have been reported to induce apoptosis in U937 cells while showing selectivity against normal cells .
- Mechanism of Action : The mechanism often involves disruption of cellular proliferation pathways, leading to programmed cell death .
Hemolytic Activity
Evaluating the safety profile of drug candidates is crucial. Hemolytic assays indicate that certain derivatives maintain low hemolytic rates even at high concentrations, suggesting a favorable safety profile for clinical applications .
Case Study 1: Piperazine Coumarin Derivatives
In a study focusing on piperazine-coumarin hybrids, one compound exhibited strong binding affinity to serotonin receptors (5-HT1A), indicating potential use in treating neurological disorders . The selectivity for these receptors over others (D2A and D3) underscores the importance of structural modifications in enhancing biological activity.
Case Study 2: Antibacterial Efficacy
Another case study evaluated a series of piperazine derivatives against various bacterial strains. The findings revealed that compounds with thiophene and thiazole moieties displayed superior antibacterial properties compared to traditional antibiotics, highlighting their potential as new therapeutic agents .
Data Summary Table
| Compound | Activity Type | Target Organism/Cell Line | MIC/Effect |
|---|---|---|---|
| 3-(4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine derivative | Antimicrobial | Pseudomonas aeruginosa | MIC = 2 μg/mL |
| Piperazine-coumarin hybrid | Anticancer | U937 cells | Induced apoptosis |
| Coumarin derivative | Neurological | 5-HT1A receptor | Ki = 0.79 ± 0.08 |
特性
IUPAC Name |
3-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]chromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S2.ClH/c26-21(16-12-15-4-1-2-5-18(15)28-22(16)27)25-9-7-24(8-10-25)13-20-23-17(14-30-20)19-6-3-11-29-19;/h1-6,11-12,14H,7-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHIAOMGBGWXFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC5=CC=CC=C5OC4=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














